2-Chloro-N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]propanamide
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Overview
Description
2-Chloro-N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]propanamide is a synthetic chemical compound known for its unique spiro structure and significant potential in various scientific fields. As a compound that includes a chlorine atom, a hydroxymethyl group, and a spiro nonane structure, it offers distinctive reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]propanamide typically involves several stages:
Formation of the spiro structure: : Starting with a primary amine, reacting it with formaldehyde and acetone to generate the spiro nonane core.
Chlorination: : Introducing the chlorine atom using reagents like thionyl chloride or phosphorus trichloride under controlled temperatures.
Hydroxymethylation: : Introducing the hydroxymethyl group through a reaction with formaldehyde in the presence of acidic or basic catalysts.
Amidation: : Finally, coupling with propanamide using carbodiimide coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) to form the final compound.
Industrial Production Methods: Industrially, the production of this compound would leverage large-scale reaction vessels, optimized reaction conditions, and purification steps including recrystallization and chromatographic techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can undergo oxidation reactions, particularly at the hydroxymethyl group, forming the corresponding aldehyde or carboxylic acid under conditions involving oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: : The carbonyl group within the structure can be reduced to alcohol using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: : The chloro group is reactive in nucleophilic substitution reactions, potentially forming a variety of derivatives.
Oxidizing agents: : PCC, KMnO4 (Potassium permanganate).
Reducing agents: : LiAlH4, NaBH4 (Sodium borohydride).
Nucleophiles: : Ammonia, amines, thiols.
Oxidation products: : Aldehydes, carboxylic acids.
Reduction products: : Alcohols.
Substitution products: : Amines, ethers, thioethers.
Scientific Research Applications
Chemistry:
Used as a precursor in the synthesis of complex organic molecules.
Serves as a model compound in studying spirocyclic chemistry.
Investigated for its interactions with enzymes and proteins due to its unique structure.
Potential use in designing enzyme inhibitors.
Explored for potential pharmaceutical applications such as antibacterial or antifungal agents.
Research in its role as a potential drug intermediate.
Used in the development of specialty chemicals.
Application in the production of advanced materials due to its spiro structure.
Mechanism of Action
This compound interacts with molecular targets by forming covalent bonds or reversible interactions, depending on its reactivity. For example, in biological systems, it may inhibit enzymes by forming stable complexes, disrupting normal biochemical pathways.
Molecular Targets and Pathways:Enzyme inhibition through covalent bonding.
Interaction with cellular receptors due to its structural rigidity and functional groups.
Comparison with Similar Compounds
Unique Characteristics:
The presence of both chlorine and hydroxymethyl groups on the spiro nonane core distinguishes it from similar compounds.
Offers unique reactivity due to its specific structure.
2-Chloro-N-methylpropanamide: : Lacks the spirocyclic component, simpler in structure.
6-Hydroxymethyl-5-methyl-8-oxa-5-azaspiro[3.5]nonane: : Lacks the propanamide and chlorine components.
Spirocyclic amines: : Similar spiro structure but varying functional groups.
There you go—a comprehensive article on your requested compound, all spiced up without abbreviations! Got another scientific curiosity?
Properties
IUPAC Name |
2-chloro-N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-10(14)11(18)15-6-13(7-17)9-19-8-12(16(13)2)4-3-5-12/h10,17H,3-9H2,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWOWSUMCLJDHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(COCC2(N1C)CCC2)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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